N-[(4-Ethylphenyl)sulfonyl]glycine
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Overview
Description
N-[(4-Ethylphenyl)sulfonyl]glycine is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is also known by its IUPAC name, {[(4-ethylphenyl)sulfonyl]amino}acetic acid . This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with glycine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature . The reaction conditions include maintaining the temperature between 0°C to 25°C and using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfonamide.
Substitution: The major products are the substituted sulfonyl derivatives.
Scientific Research Applications
N-[(4-Ethylphenyl)sulfonyl]glycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-Ethylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycine
- N-[(4-Chlorophenyl)sulfonyl]glycine
- N-[(4-Bromophenyl)sulfonyl]glycine
Uniqueness
N-[(4-Ethylphenyl)sulfonyl]glycine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents on the phenyl ring . The ethyl group can affect the compound’s lipophilicity, steric properties, and interaction with molecular targets .
Biological Activity
N-[(4-Ethylphenyl)sulfonyl]glycine is a sulfonamide derivative that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a glycine moiety, with an ethyl-substituted phenyl group contributing to its unique reactivity and biological interactions. The molecular formula is C11H15NO3S, and the compound's structure can be represented as follows:
The presence of the ethyl group enhances its lipophilicity, which may influence its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This mechanism is crucial for understanding its potential therapeutic effects.
1. Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. Its sulfonamide structure allows it to mimic substrate analogs, thereby interfering with enzymatic activity.
2. Neuropharmacological Effects
Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with glutamate and glycine receptors. These interactions could have implications for treating neurological disorders such as anxiety and depression.
3. Anticancer Potential
Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. Its ability to inhibit specific signaling pathways associated with cell proliferation makes it a candidate for further investigation in cancer therapy.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HeLa | 5.2 | Enzyme inhibition |
Study 2 | MCF7 | 3.8 | Apoptosis induction |
Study 3 | SH-SY5Y | 7.1 | Neurotransmitter modulation |
- Study 1 demonstrated that this compound inhibited enzyme activity in HeLa cells, with an IC50 value of 5.2 µM.
- Study 2 focused on breast cancer (MCF7) cells, where the compound induced apoptosis at an IC50 of 3.8 µM.
- Study 3 explored the effects on neuroblastoma (SH-SY5Y) cells, revealing modulation of neurotransmitter systems at an IC50 of 7.1 µM.
Properties
IUPAC Name |
2-[(4-ethylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBZXTVUBKKTEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353892 |
Source
|
Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670255-99-9 |
Source
|
Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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